molecular formula C25H17N3O5 B15022802 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B15022802
M. Wt: 439.4 g/mol
InChI Key: SPLMKUXCJQAWOU-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound with a unique structure that combines benzoxazole, furan, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole and furan intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the benzoxazole intermediate can be synthesized through a cyclization reaction involving o-aminophenol and a carboxylic acid derivative under acidic conditions. The furan ring is typically formed through a cyclization reaction involving a dicarbonyl compound and a suitable reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The benzoxazole and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or palladium on carbon for reduction. Substitution reactions may require catalysts such as Lewis acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a fluorescent probe due to the presence of the benzoxazole group.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole group can interact with nucleic acids or proteins, potentially affecting their function. The nitrophenyl group may undergo redox reactions, influencing cellular processes. The furan ring can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-nitrophenyl)furan-2-carboxamide: Similar structure but with a different position of the nitro group.

    N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-aminophenyl)furan-2-carboxamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of benzoxazole, furan, and nitrophenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H17N3O5

Molecular Weight

439.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C25H17N3O5/c1-15-18(25-27-20-9-2-3-11-22(20)33-25)8-5-10-19(15)26-24(29)23-13-12-21(32-23)16-6-4-7-17(14-16)28(30)31/h2-14H,1H3,(H,26,29)

InChI Key

SPLMKUXCJQAWOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5O4

Origin of Product

United States

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